molecular formula C18H12N2O3S B2999327 N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477502-99-1

N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2999327
CAS RN: 477502-99-1
M. Wt: 336.37
InChI Key: RVWTVGCVXPKOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as BTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Anticonvulsant Activity : N-substituted benzothiazole derivatives, similar in structure to N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, have been synthesized and evaluated for anticonvulsant activities. These compounds, tested in mice, showed significant activity against seizures, indicating potential for therapeutic use in epilepsy treatment (Nath et al., 2021).

  • Antitumor Activity : Derivatives bearing different heterocyclic rings have been synthesized and screened for their antitumor activity. Some compounds exhibited considerable anticancer activity against various cancer cell lines, suggesting their potential in cancer therapy (Yurttaş et al., 2015).

Pharmacokinetics and Metabolic Studies

  • Metabolic Stability : Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, structurally similar to N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, have provided insights into improving metabolic stability and understanding the drug's behavior in biological systems (Stec et al., 2011).

Environmental Impact and Biodegradation

  • Detoxification Potential : Research on acetaminophen metabolism and its environmental impact, including derivatives similar in structure to N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, has explored the detoxification potential of various microbial species. This is crucial for understanding the ecological risks posed by pharmaceutical contaminants (Park & Oh, 2020).

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c21-16(19-12-5-6-15-11(9-12)7-8-24-15)10-20-17(22)13-3-1-2-4-14(13)18(20)23/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWTVGCVXPKOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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